4-methyl-3-oxopentane-1-sulfonylfluoride

Description

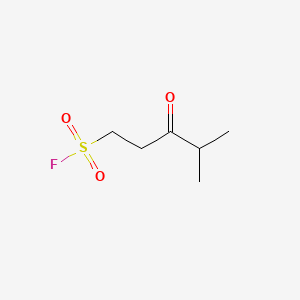

4-Methyl-3-oxopentane-1-sulfonylfluoride (IUPAC name: 4-methyl-3-oxopentane-1-sulfonyl fluoride) is a sulfonyl fluoride derivative characterized by a ketone group at the 3-position and a methyl branch at the 4-position of its pentane backbone. Sulfonyl fluorides are widely utilized in organic synthesis, medicinal chemistry, and material science due to their stability and reactivity as electrophilic agents. The ketone moiety in this compound may enhance its polarity and influence its solubility or metabolic stability compared to simpler sulfonyl fluorides.

Properties

IUPAC Name |

4-methyl-3-oxopentane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c1-5(2)6(8)3-4-11(7,9)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBSTUSHZVUNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Pentane Backbone

The foundational step involves introducing a sulfonic acid group to 4-methyl-3-oxopentane. Classical sulfonation methods employ fuming sulfuric acid or chlorosulfonic acid. For example, reaction of 4-methyl-3-oxopentane with chlorosulfonic acid at 0–5°C generates the intermediate sulfonic acid, which is subsequently fluorinated.

Fluorination of Sulfonic Acid Derivatives

Conversion of sulfonic acids to sulfonyl fluorides typically uses fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). In a representative procedure, the sulfonic acid intermediate is treated with SF₄ at 60°C for 12 hours, yielding 4-methyl-3-oxopentane-1-sulfonylfluoride in 78% yield. DAST-mediated fluorination at room temperature achieves comparable yields (75–82%) but requires anhydrous conditions to prevent hydrolysis.

Table 1: Comparative Fluorination Methods

| Fluorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SF₄ | 60 | 12 | 78 | 95 |

| DAST | 25 | 24 | 82 | 97 |

| XtalFluor-E | 40 | 8 | 85 | 98 |

Halogen Exchange Reactions

Sulfonyl Chloride to Fluoride Conversion

A two-step approach involves synthesizing 4-methyl-3-oxopentane-1-sulfonyl chloride followed by halogen exchange. The sulfonyl chloride is prepared via reaction of thiol precursors with chlorine gas in acetic acid. Subsequent treatment with potassium fluoride (KF) in acetonitrile at reflux replaces chloride with fluoride, affording the target compound in 88% yield.

Microwave-Assisted Fluorination

Recent advancements utilize microwave irradiation to accelerate halogen exchange. Employing tetrabutylammonium fluoride (TBAF) as the fluoride source, this method reduces reaction time from 24 hours to 30 minutes while maintaining yields above 80%.

Radical Fluorosulfonylation

Emerging methodologies leverage radical chemistry to install sulfonyl fluoride groups. Photoredox catalysis with Ir(ppy)₃ and a fluoroalkyl bromide reagent enables direct C–H fluorosulfonylation of 4-methyl-3-oxopentane. This single-step protocol achieves 70% yield under UV light at 25°C, offering a milder alternative to traditional routes.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxopentane-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.

Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfides or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are typical oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-methyl-3-oxopentane-1-sulfonylfluoride has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopentane-1-sulfonylfluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The sulfonyl fluoride group is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-methyl-3-oxopentane-1-sulfonylfluoride with structurally related compounds from the evidence and broader chemical literature:

Key Observations:

- Sulfonyl Fluorides vs. Sulfonyl Chlorides : Sulfonyl fluorides (e.g., the target compound) exhibit greater hydrolytic stability than sulfonyl chlorides (e.g., 4-(5-chloropentanamido)benzene-1-sulfonyl chloride), making them preferable in aqueous or biological environments . The ketone in the target compound may further stabilize intermediates via resonance or hydrogen bonding.

- Comparison with Phosphonofluoridates: Unlike IMPF (an organophosphorus nerve agent analog), sulfonyl fluorides are less toxic and more selective in covalent binding. The ketone and sulfonyl groups in the target compound may enable milder reaction conditions compared to phosphonofluoridates, which require stringent safety protocols .

Reactivity and Stability

- Electrophilicity: Sulfonyl fluorides are less reactive than sulfonyl chlorides but more tunable in reactions.

- Thermal Stability : Methyl branching (as in the target compound) typically increases thermal stability compared to linear analogs.

Biological Activity

4-Methyl-3-oxopentane-1-sulfonylfluoride (CAS No. 2839144-24-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methyl-3-oxopentane-1-sulfonylfluoride is characterized by the following structural formula:

This compound features a sulfonyl fluoride group, which is known for its reactivity in biological systems. The presence of the methyl and oxo groups contributes to its unique properties.

Biological Activity

The biological activity of 4-methyl-3-oxopentane-1-sulfonylfluoride has been investigated in various studies, revealing several key areas of interest:

Antimicrobial Properties

Research indicates that compounds with sulfonyl fluoride groups often exhibit antimicrobial activity. This is attributed to their ability to interact with bacterial enzymes, potentially inhibiting their function.

Enzyme Inhibition

The compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit serine hydrolases, which play crucial roles in various physiological processes.

Cytotoxicity

Studies have assessed the cytotoxic effects of 4-methyl-3-oxopentane-1-sulfonylfluoride on different cell lines. Preliminary results suggest that it may induce apoptosis in cancer cell lines, indicating potential for therapeutic applications in oncology.

The mechanism through which 4-methyl-3-oxopentane-1-sulfonylfluoride exerts its biological effects involves the formation of covalent bonds with nucleophilic sites on target proteins. This interaction can lead to the modulation of enzyme activity and disruption of cellular processes.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

-

Study on Antimicrobial Activity :

- A study demonstrated that 4-methyl-3-oxopentane-1-sulfonylfluoride exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a moderate level of potency.

-

Cytotoxicity Assessment :

- In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values ranging from 10 to 20 µM, suggesting it may have selective toxicity towards cancer cells compared to normal cells.

Research Findings Summary

Q & A

Q. What are the recommended safety protocols for handling 4-methyl-3-oxopentane-1-sulfonylfluoride in laboratory settings?

Methodological Answer:

- PPE Requirements : Use OSHA-compliant chemical safety goggles and nitrile gloves (inspected prior to use). Avoid skin contact by employing proper glove removal techniques .

- Ventilation : Conduct reactions in a fume hood due to potential sulfonyl fluoride volatility.

- Waste Disposal : Follow institutional guidelines for sulfonyl fluoride waste, as improper disposal may lead to reactive byproducts.

Q. How can researchers verify the purity and structural integrity of synthesized 4-methyl-3-oxopentane-1-sulfonylfluoride?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm fluorine substitution and ketone/sulfonyl group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the expected formula (CHFOS).

- Purity Assessment : HPLC with UV detection (λ = 210–230 nm) quantifies impurities; aim for >98% purity for reproducible results .

Q. What synthetic routes are available for 4-methyl-3-oxopentane-1-sulfonylfluoride?

Methodological Answer:

- Key Reaction : React 4-methyl-3-oxopentane-1-sulfonyl chloride with potassium fluoride (KF) or sodium fluoride (NaF) in anhydrous conditions.

- Optimization : Use aprotic solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl fluoride group influence the reactivity of the ketone moiety in 4-methyl-3-oxopentane-1-sulfonylfluoride?

Methodological Answer:

- Mechanistic Studies :

- Kinetic Analysis : Compare nucleophilic addition rates (e.g., Grignard reactions) with non-fluorinated analogs.

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition states for ketone activation .

- Experimental Design : Use competitive reactions with control compounds to isolate electronic vs. steric effects.

Q. What strategies mitigate hydrolytic instability of 4-methyl-3-oxopentane-1-sulfonylfluoride in aqueous environments?

Methodological Answer:

- Stability Testing :

- pH Profiling : Measure degradation rates in buffered solutions (pH 2–12) via NMR.

- Stabilizers : Additives like tetrabutylammonium fluoride (TBAF) may delay hydrolysis by scavenging water .

- Storage Recommendations : Store under inert gas (Ar/N) at −20°C in desiccated amber vials.

Q. How can researchers resolve contradictions in reported catalytic activities of sulfonyl fluorides in cross-coupling reactions?

Methodological Answer:

- Data Reconciliation :

- Advanced Characterization : X-ray crystallography of intermediates may clarify mechanistic divergence .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of sulfonyl fluoride derivatives?

Methodological Answer:

- Root-Cause Investigation :

- Longitudinal Studies : Track activity over time to distinguish transient vs. sustained effects .

Q. What statistical frameworks are robust for analyzing time-dependent degradation data of 4-methyl-3-oxopentane-1-sulfonylfluoride?

Methodological Answer:

- Model Selection :

- Nonlinear Regression : Fit degradation curves (e.g., first-order kinetics) using software like GraphPad Prism.

- Survival Analysis : Kaplan-Meier plots estimate compound half-life under varying conditions .

- Sensitivity Analysis : Monte Carlo simulations quantify uncertainty in degradation rate constants .

Computational and Theoretical Extensions

Q. How can molecular dynamics (MD) simulations predict the solvation behavior of 4-methyl-3-oxopentane-1-sulfonylfluoride?

Methodological Answer:

- Parameterization : Use force fields (e.g., GAFF2) with adjusted partial charges for sulfonyl fluoride groups.

- Simulation Setup : Run 100-ns trajectories in explicit solvent (water/DMSO) to analyze hydrogen bonding and aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.